molecular formula C18H20ClNO3S B5215609 N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide

N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide

Cat. No. B5215609
M. Wt: 365.9 g/mol
InChI Key: MXZVZFFCOICJDZ-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide, also known as CBR-5884, is a chemical compound that has been studied for its potential therapeutic effects. It belongs to the class of benzamide compounds and has been found to have a wide range of applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been found to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide in lab experiments is its high potency and specificity. It has been found to have a very low toxicity profile, making it a safe candidate for use in animal studies. However, one of the limitations of using N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of chronic pain and inflammation-related disorders, such as rheumatoid arthritis and neuropathic pain. Another area of interest is its potential use in the development of new analgesic and anti-inflammatory drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide and to identify potential side effects or limitations of its use.

Synthesis Methods

The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chlorobenzyl mercaptan to form the thioester, which is further reacted with 2-aminoethanethiol hydrochloride to yield the final product.

Scientific Research Applications

N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic effects in various scientific research applications. It has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-22-16-8-7-13(11-17(16)23-2)18(21)20-9-10-24-12-14-5-3-4-6-15(14)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZVZFFCOICJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Chloro-benzylsulfanyl)-ethyl]-3,4-dimethoxy-benzamide

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